molecular formula C8H9ClN2O2 B2611396 5-Chloro-n-methoxy-n-methylpicolinamide CAS No. 342601-76-7

5-Chloro-n-methoxy-n-methylpicolinamide

Cat. No.: B2611396
CAS No.: 342601-76-7
M. Wt: 200.62
InChI Key: OAVVPDNRDVPTOK-UHFFFAOYSA-N
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Description

5-Chloro-n-methoxy-n-methylpicolinamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 5-position, a methoxy group, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-n-methoxy-n-methylpicolinamide typically involves the reaction of 5-chloropicolinic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-n-methoxy-n-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-n-methoxy-n-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-n-methoxy-n-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-n-methoxy-n-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and methyl group on the picolinamide scaffold makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVVPDNRDVPTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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